Feglymycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

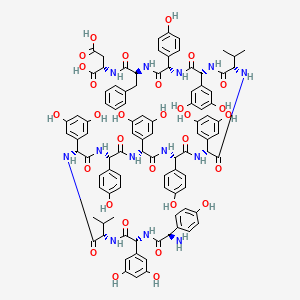

Feglymycin is a 13-amino acid peptide originally isolated from Streptomyces. It has antibacterial and antiviral activities. It is active against Gram-positive bacteria and inhibits HIV viral replication .

Synthesis Analysis

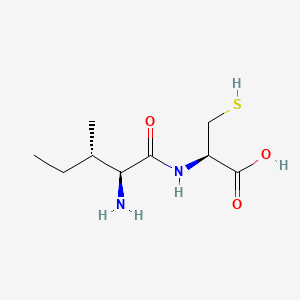

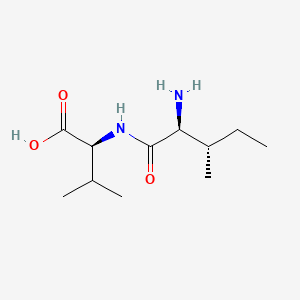

The total synthesis of Feglymycin is based on a linear/convergent hybrid approach using micro-flow amide bond formation. This approach enables highly racemizable peptide chain elongation based on a linear approach that was previously considered impossible . The synthesis of these oligopeptides is highly important as they are attractive drug candidates .Molecular Structure Analysis

The molecular weight of Feglymycin is 1900.90g/mol and the molecular formula is C95H97N13O30. Feglymycin contains 13 amino acids of which four are 3-hydroxyphenylglycine and five are 3,5-dihydroxyphenylglycine residues .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Feglymycin include a linear/convergent hybrid approach using micro-flow amide bond formation . This approach enables the practical preparation of biologically active oligopeptides that contain highly racemizable amino acids .Applications De Recherche Scientifique

Feglymycin: A Comprehensive Analysis of Research Applications: Feglymycin is a naturally occurring 13-mer peptide known for its anti-HIV and antimicrobial properties. Below is an analysis of its potential applications in various scientific research fields based on the available information:

Drug Discovery

The unique helical conformation of Feglymycin may inspire the design of new drugs with specific biological activities.

Mécanisme D'action

Target of Action

Feglymycin is a naturally occurring, anti-HIV and antimicrobial 13-mer peptide . Its primary targets are the viral envelope protein gp120 and HIV-infected T cells . The gp120 protein is a heavily glycosylated viral envelope protein that plays a crucial role in the entry of HIV into host cells .

Mode of Action

Feglymycin inhibits HIV replication by acting as a gp120/CD4 binding inhibitor . It interacts with the gp120 protein, thereby inhibiting HIV entry into CD4+ T cells via CCR5 and/or CXCR4 chemokine receptors . This interaction disrupts the ability of the virus to infect host cells.

Biochemical Pathways

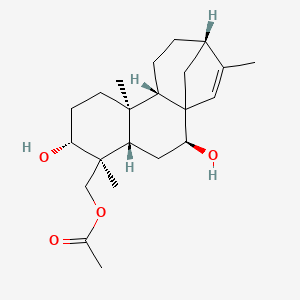

The biosynthesis of Feglymycin involves a 13-module nonribosomal peptide synthetase (NRPS) system . This system is responsible for the production of the peptide chain of Feglymycin, which includes highly racemizable 3,5-dihydroxyphenylglycines (Dpgs) . The NRPS system is a part of the feglymycin biosynthesis gene cluster .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a drug .

Result of Action

The result of Feglymycin’s action is the inhibition of HIV replication . By binding to the gp120 protein and inhibiting its interaction with CD4+ T cells, Feglymycin prevents the virus from infecting host cells .

Safety and Hazards

Orientations Futures

The total synthesis of Feglymycin based on a linear/convergent hybrid approach using micro-flow amide bond formation will enable the practical preparation of biologically active oligopeptides that contain highly racemizable amino acids . This research will undoubtedly pave the way for the synthesis and analog preparation of Feglymycin and other biologically active oligopeptides .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQKBRUTBCTBKE-OVYRLPCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](C1=CC(=CC(=C1)O)O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H](C3=CC(=CC(=C3)O)O)C(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)N[C@H](C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C6=CC(=CC(=C6)O)O)C(=O)N[C@@H](C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](C9=CC(=CC(=C9)O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H97N13O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1900.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Feglymycin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.